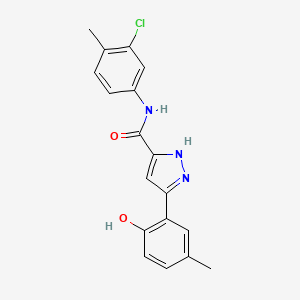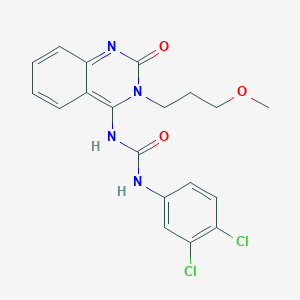
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane, also known as sodium aurothiosulfate, is an inorganic compound with the molecular formula AuH2Na3O6S4+. It is a coordination complex of gold and thiosulfate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Au}^{3+} + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold complexes.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: The thiosulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gold complexes, while reduction can produce elemental gold .
Scientific Research Applications
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in biological studies for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. In antimicrobial applications, it disrupts the cell membrane and inhibits essential cellular processes, leading to cell death. In anticancer applications, it induces apoptosis and inhibits tumor growth by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium aurothiomalate: Another gold-based compound used in the treatment of rheumatoid arthritis.
Sodium aurothioglucose: Similar therapeutic applications as sodium aurothiomalate.
Gold nanoparticles: Widely studied for their unique properties and applications in medicine and industry.
Uniqueness
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific coordination complex structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with thiosulfate ligands makes it particularly useful in various applications.
Properties
Molecular Formula |
AuH2Na3O6S4+ |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
InChI Key |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
Canonical SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


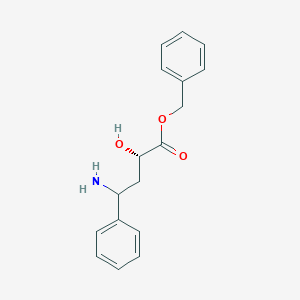

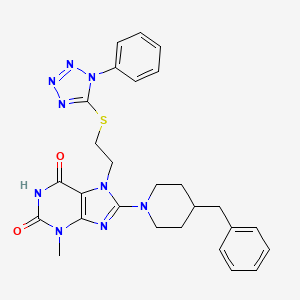
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)
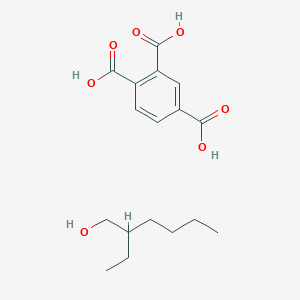
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
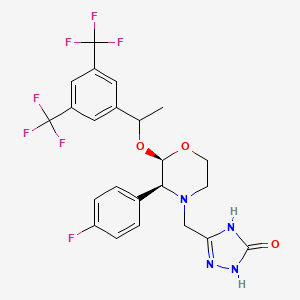
![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
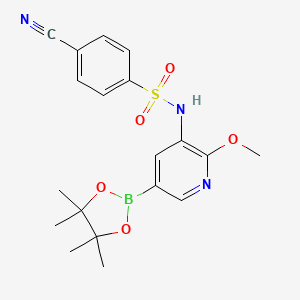
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)
